![molecular formula C11H10O3S B13925134 Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate
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Overview
Description
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse biological and chemical properties. This particular compound has a molecular formula of C11H10O3S and a molecular weight of 222.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions usually include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 6-oxo-benzo[b]thiophene-5-carboxylate.
Reduction: Formation of ethyl 6-hydroxybenzo[b]thiophene-5-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a compound of interest in medicinal chemistry with diverse biological activities, such as antimicrobial, antioxidant, and anticancer properties. It belongs to the class of benzo[b]thiophene derivatives, characterized by a five-membered ring containing sulfur, a carboxylate ester, and a hydroxyl group, which contribute to its reactivity and biological activity.
Scientific Research Applications
This compound is used as an intermediate in the synthesis of more complex compounds. Its unique substitution pattern, featuring a hydroxyl group at the 6-position and a carboxylate ester at the 5-position, makes it valuable for further functionalization in various fields.
Mechanism of Action
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity The compound disrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. Studies indicate that it exhibits significant efficacy against various Gram-positive bacteria and fungi.
- Antioxidant Properties The hydroxyl group in its structure allows the compound to scavenge free radicals, reducing oxidative stress in biological systems.
- Anticancer Activity This compound has shown potential as an apoptosis-inducing agent in cancer cells and may modulate specific molecular targets and pathways that inhibit cancer cell proliferation.
The key biological activities associated with this compound are summarized below:
Biological Activity | Description |
---|---|
Antimicrobial | Disrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. Effective against various Gram-positive bacteria and fungi. |
Antioxidant | Scavenges free radicals, reducing oxidative stress in biological systems. |
Anticancer | Potential as an apoptosis-inducing agent in cancer cells. Modulates specific molecular targets and pathways that inhibit cancer cell proliferation. |
Case Studies
- Antimicrobial Efficacy A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Antioxidant Activity In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells, highlighting its role as an antioxidant.
- Cancer Cell Studies Research involving breast cancer cell lines revealed that treatment with this compound led to increased levels of cleaved caspase-3 and Bax while decreasing Bcl-2 expression, suggesting its role in promoting apoptosis.
Similar Compounds
- Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate: This compound has a similar structure but with the hydroxyl group at the 7-position.
- Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate: This compound contains a methyl group and a tetrahydrobenzo ring.
- Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate: This compound contains a bromophenyl group.
Use as a pharmaceutical intermediate
Mechanism of Action
The mechanism of action of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate: Similar structure but with the hydroxyl group at the 7-position.
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate: Contains a methyl group and a tetrahydrobenzo ring.
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate: Contains a bromophenyl group.
Uniqueness
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6-position and carboxylate ester at the 5-position make it a valuable intermediate for further functionalization and application in various fields .
Biological Activity
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the class of benzo[b]thiophene derivatives, characterized by a five-membered ring containing sulfur. Its structure includes a carboxylate ester and a hydroxyl group, which contribute to its reactivity and biological activity. The general formula is represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. Studies indicate that it exhibits significant efficacy against various Gram-positive bacteria and fungi.
- Antioxidant Properties : The hydroxyl group in its structure allows the compound to scavenge free radicals, reducing oxidative stress in biological systems.
- Anticancer Activity : this compound has shown potential as an apoptosis-inducing agent in cancer cells. It may modulate specific molecular targets and pathways that inhibit cancer cell proliferation.
Biological Activity Summary
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
- Antioxidant Activity : In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells, highlighting its role as an antioxidant.
- Cancer Cell Studies : Research involving breast cancer cell lines revealed that treatment with this compound led to increased levels of cleaved caspase-3 and Bax while decreasing Bcl-2 expression, suggesting its role in promoting apoptosis .
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
ethyl 6-hydroxy-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)6-9(8)12/h3-6,12H,2H2,1H3 |
InChI Key |
KAWDOGFORWXWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CS2)O |
Origin of Product |
United States |
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